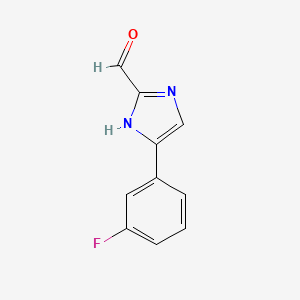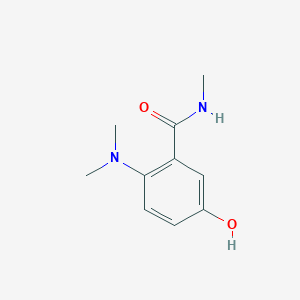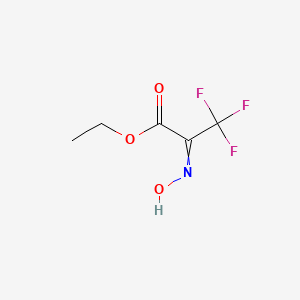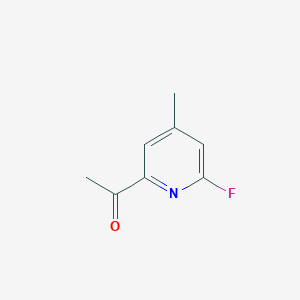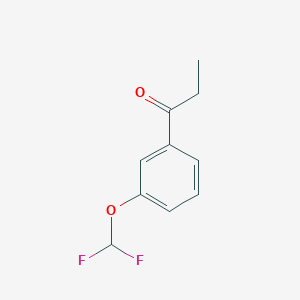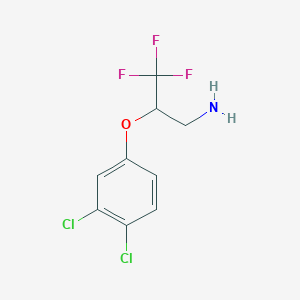
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of dichlorophenoxy and trifluoropropylamine groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3,4-dichlorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of advanced technologies and equipment to control the reaction parameters and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit viral replication by interfering with viral RNA synthesis or modulate cellular signaling pathways to exert its biological effects .
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in enhancing plant stress tolerance.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Uniqueness
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of both dichlorophenoxy and trifluoropropylamine groups, which confer distinct chemical and biological properties. Its trifluoropropylamine moiety enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C9H8Cl2F3NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8Cl2F3NO/c10-6-2-1-5(3-7(6)11)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
InChI 键 |
BMALRSWKRXXILS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(CN)C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


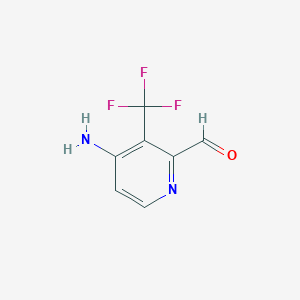
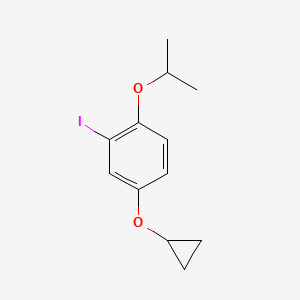

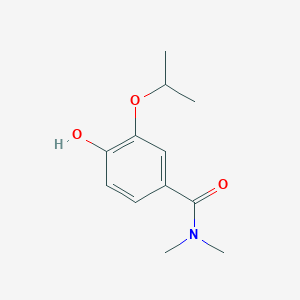
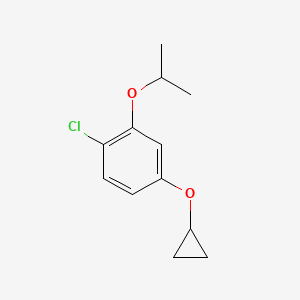
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
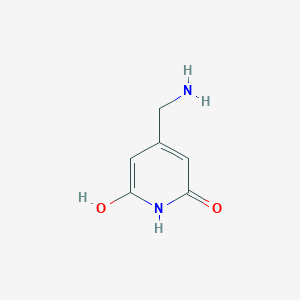
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)
